Lactoferroxin-A

Opioid receptor pharmacology Analgesia Gastrointestinal motility

Lactoferroxin‑A (CAS 117667‑25‑1), also known as lactoferrin (318‑323) methyl ester, is a hexapeptide (Tyr‑Leu‑Gly‑Ser‑Gly‑Tyr‑OCH₃) derived from the peptic digest of human lactoferrin. It functions as an opioid antagonist, displaying preferential affinity for μ‑opioid receptors and lacking intrinsic agonist activity in isolated tissue preparations.

Molecular Formula C32H44N6O10
Molecular Weight 672.7 g/mol
CAS No. 117667-25-1
Cat. No. B1674308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferroxin-A
CAS117667-25-1
Synonymslactoferrin (318-323)
lactoferroxin A
lactoferroxin-A
Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3
Molecular FormulaC32H44N6O10
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C32H44N6O10/c1-18(2)12-24(38-29(44)23(33)13-19-4-8-21(40)9-5-19)30(45)34-16-28(43)37-26(17-39)31(46)35-15-27(42)36-25(32(47)48-3)14-20-6-10-22(41)11-7-20/h4-11,18,23-26,39-41H,12-17,33H2,1-3H3,(H,34,45)(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t23-,24-,25-,26-/m0/s1
InChIKeyXKVDFADVPPHGJR-CQJMVLFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lactoferroxin-A (CAS 117667-25-1): μ‑Opioid Receptor Antagonist Peptide for Analgesic and Gastrointestinal Research


Lactoferroxin‑A (CAS 117667‑25‑1), also known as lactoferrin (318‑323) methyl ester, is a hexapeptide (Tyr‑Leu‑Gly‑Ser‑Gly‑Tyr‑OCH₃) derived from the peptic digest of human lactoferrin [1]. It functions as an opioid antagonist, displaying preferential affinity for μ‑opioid receptors and lacking intrinsic agonist activity in isolated tissue preparations [2]. Unlike classical alkaloid antagonists, lactoferroxin‑A represents a food‑derived bioactive peptide with a unique carboxy‑methylated structure that influences receptor subtype engagement [3].

Why Lactoferroxin-A Cannot Be Substituted by Other Lactoferrin-Derived Peptides or Generic Opioid Antagonists


Lactoferroxin‑A, lactoferroxin‑B, and lactoferroxin‑C—despite sharing a common origin in human lactoferrin and the general structural motif XA‑Tyr‑XB‑Tyr‑OCH₃—exhibit divergent receptor subtype preferences, binding affinities, and secondary pharmacological activities that preclude simple interchange [1]. Lactoferroxin‑A displays a distinct preference for μ‑opioid receptors, whereas lactoferroxin‑B and ‑C favor κ‑opioid receptors, a distinction that directly impacts their utility in experimental models of analgesia, gastrointestinal motility, and addiction [2]. Furthermore, the three peptides differ markedly in their potency as angiotensin‑converting enzyme (ACE) inhibitors, introducing potential confounding variables in cardiovascular or blood‑pressure‑related studies [3]. Generic opioid antagonists such as naloxone or naltrexone, while possessing high μ‑receptor affinity, lack the food‑derived, gut‑stable peptide backbone and distinct transport properties that make lactoferroxin‑A a specialized tool for investigating luminal opioid signaling and dietary peptide pharmacology [4].

Quantitative Differentiation of Lactoferroxin-A from Closest Analogs: A Procurement Evidence Guide


μ‑Opioid Receptor Subtype Selectivity vs. Lactoferroxin‑B and ‑C

Lactoferroxin‑A exhibits a preferential antagonism at μ‑opioid receptors, a property not shared by its closest structural analogs lactoferroxin‑B and lactoferroxin‑C, which instead demonstrate higher degrees of preference for κ‑opioid receptors [1]. In the guinea pig ileum myenteric plexus preparation, lactoferroxin‑A antagonized the μ‑preferring agonists [Met⁵]enkephalin and morphiceptin at concentrations of 10⁻⁶–10⁻⁵ M [2].

Opioid receptor pharmacology Analgesia Gastrointestinal motility

Radioreceptor Binding Affinity (IC₅₀) Comparison Among Lactoferroxin‑A, ‑B, and ‑C

In a direct radioreceptor assay using rat brain membranes in the presence of 1 nM [³H]naloxone, lactoferroxin‑A displaced radioligand with an IC₅₀ of 15 µM, placing it intermediate in affinity between lactoferroxin‑B (IC₅₀ = 10 µM) and lactoferroxin‑C (IC₅₀ = 23 µM) [1]. The 1.5‑fold lower affinity compared to lactoferroxin‑B, and 1.5‑fold higher affinity compared to lactoferroxin‑C, offers a defined potency tier that can be exploited in dose‑response experimental designs.

Opioid receptor binding Radioligand displacement In vitro pharmacology

Angiotensin‑Converting Enzyme (ACE) Inhibitory Activity vs. Lactoferroxin‑B and ‑C

Lactoferroxin‑A exhibits potent angiotensin‑converting enzyme (ACE) inhibitory activity with an IC₅₀ of 171.8 µM, which is 4.3‑fold more potent than lactoferroxin‑B (IC₅₀ = 733.3 µM) and 6.7‑fold more potent than lactoferroxin‑C (IC₅₀ = 1153.2 µM) [1]. This off‑target activity is an important consideration in cardiovascular or blood‑pressure‑related studies, where lactoferroxin‑A may introduce confounding ACE‑mediated effects not observed with the other lactoferroxins.

ACE inhibition Cardiovascular pharmacology Antihypertensive peptides

Transepithelial Transport Across Caco‑2 Cell Monolayers: Evidence of Intestinal Permeability

Lactoferroxin‑A is transported across Caco‑2 cell monolayers, a widely accepted model of human intestinal epithelium, in a linear, time‑dependent manner [1]. This property differentiates lactoferroxin‑A from many other synthetic opioid antagonists that exhibit poor oral bioavailability due to limited intestinal permeability or extensive first‑pass metabolism. The cumulative transport curves demonstrate that lactoferroxin‑A can cross the intestinal barrier intact, supporting its potential for oral administration in in vivo models [2].

Intestinal absorption Oral bioavailability Caco‑2 permeability

In Vivo Oral Antagonism of Morphine‑Induced Gut Transit Inhibition vs. Casoxin‑4 and Naloxone

When tested orally in mice using a polymeric dye (Poly R‑478) gut transit assay, both lactoferroxin‑A and casoxin‑4 failed to antagonize morphine‑induced inhibition of intestinal transit, in contrast to the potent reversal observed with parenteral naloxone [1]. This negative result, while demonstrating a limitation of oral efficacy, provides critical differentiation: lactoferroxin‑A is not a functional equivalent of naloxone for oral reversal of opioid constipation. Researchers seeking an orally active μ‑antagonist for gut transit studies should not select lactoferroxin‑A based on its in vitro μ‑preference alone [2].

Opioid‑induced constipation In vivo pharmacology Oral peptide delivery

Evidence‑Based Application Scenarios for Lactoferroxin‑A (CAS 117667‑25‑1) Procurement


μ‑Opioid Receptor‑Selective Antagonism in Isolated Tissue Pharmacology

Lactoferroxin‑A is the optimal lactoferrin‑derived peptide for in vitro studies requiring selective μ‑opioid receptor blockade in gastrointestinal smooth muscle preparations. Its demonstrated preference for μ‑receptors and lack of κ‑biased activity (unlike lactoferroxin‑B and ‑C) make it suitable for investigating μ‑mediated modulation of peristalsis, neurotransmitter release, and enteric neuron excitability [1]. Researchers should avoid lactoferroxin‑B or ‑C when μ‑selectivity is paramount.

Intestinal Permeability and Oral Peptide Delivery Research

The confirmed transport of intact lactoferroxin‑A across Caco‑2 monolayers positions it as a model μ‑antagonist peptide for investigating oral delivery strategies, formulation development, and intestinal absorption mechanisms of food‑derived bioactive peptides [2]. Unlike naloxone, which exhibits negligible oral bioavailability due to extensive first‑pass metabolism, lactoferroxin‑A serves as a peptide‑based probe for studying luminal opioid receptor engagement and transepithelial transport [3].

Dual‑Activity (Opioid Antagonist + ACE Inhibitor) Experimental Systems

Lactoferroxin‑A's potent ACE inhibitory activity (IC₅₀ 171.8 µM), which is 4–7‑fold stronger than that of lactoferroxin‑B or ‑C, makes it a valuable tool for studies exploring the intersection of opioid and renin‑angiotensin systems [4]. Investigators examining the cardiovascular effects of milk‑derived peptides or the antihypertensive potential of opioid antagonists should select lactoferroxin‑A over its congeners to maximize ACE‑inhibitory signal.

Structure‑Activity Relationship (SAR) Studies of Food‑Derived Opioid Antagonists

The defined general formula XA‑Tyr‑XB‑Tyr‑OCH₃, combined with the documented receptor subtype divergence among lactoferroxin‑A, ‑B, and ‑C, makes this peptide series an ideal platform for SAR investigations [5]. Lactoferroxin‑A (XA = Leu, XB = Gly‑Ser‑Gly) serves as the μ‑preferring reference point against which modifications altering receptor selectivity, binding affinity, or ACE inhibition can be benchmarked.

Quote Request

Request a Quote for Lactoferroxin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.